Bienvenue dans la boutique en ligne BenchChem!

2-(Chloromethyl)-3-nitroimidazo[1,2-a]pyridine

SRN1 reaction C-alkylation heterocyclic synthesis

2-(Chloromethyl)-3-nitroimidazo[1,2-a]pyridine (CAS 129179-30-2) is a heterocyclic small molecule (MW 211.6 g/mol) featuring a fused imidazo[1,2-a]pyridine core with a chloromethyl group at position 2 and a nitro group at position This compound serves as a versatile synthetic intermediate, with its chloromethyl group enabling SRN1-mediated C-alkylation reactions to construct structurally diverse derivatives. The 3-nitro substitution distinguishes it from non-nitrated imidazo[1,2-a]pyridines by providing an electron-withdrawing functionality that modulates both reactivity and biological activity.

Molecular Formula C8H6ClN3O2
Molecular Weight 211.61
CAS No. 129179-30-2
Cat. No. B2869099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-3-nitroimidazo[1,2-a]pyridine
CAS129179-30-2
Molecular FormulaC8H6ClN3O2
Molecular Weight211.61
Structural Identifiers
SMILESC1=CC2=NC(=C(N2C=C1)[N+](=O)[O-])CCl
InChIInChI=1S/C8H6ClN3O2/c9-5-6-8(12(13)14)11-4-2-1-3-7(11)10-6/h1-4H,5H2
InChIKeyINTSNKHYSRQDPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Chloromethyl)-3-nitroimidazo[1,2-a]pyridine (CAS 129179-30-2): A Dual-Functional Building Block for Antiparasitic and CNS Drug Discovery


2-(Chloromethyl)-3-nitroimidazo[1,2-a]pyridine (CAS 129179-30-2) is a heterocyclic small molecule (MW 211.6 g/mol) featuring a fused imidazo[1,2-a]pyridine core with a chloromethyl group at position 2 and a nitro group at position 3. This compound serves as a versatile synthetic intermediate, with its chloromethyl group enabling SRN1-mediated C-alkylation reactions to construct structurally diverse derivatives [1]. The 3-nitro substitution distinguishes it from non-nitrated imidazo[1,2-a]pyridines by providing an electron-withdrawing functionality that modulates both reactivity and biological activity [2]. Available commercially at ≥95% purity from multiple suppliers with full quality assurance documentation, this compound is exclusively intended for research and development applications .

Why 2-(Chloromethyl)-3-nitroimidazo[1,2-a]pyridine Cannot Be Replaced by Generic Imidazo[1,2-a]pyridine Analogs


Generic substitution of 2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine with other imidazo[1,2-a]pyridine derivatives is contraindicated by three interdependent structural features. First, the chloromethyl group at position 2 is essential for SRN1 reactivity; the 6-nitro regioisomer and non-nitrated analogs fail to participate in analogous single-electron-transfer C-alkylation reactions under the same conditions, as confirmed by Crozet et al. . Second, SAR studies by Fersing et al. (2020) demonstrate that position 2 is a critical modulation point for antiparasitic activity—the 2-methyl analog lacks the electrophilic handle required for further diversification, rendering it a synthetic dead-end for lead optimization campaigns [1]. Third, the 3-nitro group is not merely a spectator substituent; it is required for bioactivation by type 1 nitroreductases in kinetoplastid parasites, meaning that congeners lacking the 3-nitro moiety (e.g., 2-chloromethylimidazo[1,2-a]pyridine) are pharmacologically inert in this target pathway [1][2].

Quantitative Comparative Evidence for 2-(Chloromethyl)-3-nitroimidazo[1,2-a]pyridine (CAS 129179-30-2)


SRN1 Reactivity: Exclusive C-Alkylation Yield Advantage Over 6-Nitro Regioisomer and Non-Nitrated Analogs

2-(Chloromethyl)-3-nitroimidazo[1,2-a]pyridine reacts with 2-nitropropane anion under SRN1 conditions to yield exclusively the C-alkylated isopropylidene derivative in excellent yield, with the reaction proceeding to completion via base-promoted nitrous acid elimination [1]. In direct contrast, when 6-halogeno-3-nitroimidazo[1,2-a]pyridine derivatives bearing an identical 2-chloromethyl group were subjected to the same SRN1 conditions, only the chloromethyl group participated, while the 6-halogen substituent remained completely inert, confirming that the 3-nitro regioisomer uniquely positions the electron-withdrawing group to facilitate the SRN1 pathway without competing side reactions at alternative positions . The structural isomer 2-(chloromethyl)-6-nitroimidazo[1,2-a]pyridine yields a fundamentally different product profile due to altered electron density distribution [1].

SRN1 reaction C-alkylation heterocyclic synthesis

Antileishmanial Pharmacophore: Position 2 Chloromethyl Is a Superior Diversification Handle Versus 2-Methyl in SAR-Driven Lead Optimization

In the 3-nitroimidazo[1,2-a]pyridine antileishmanial pharmacophore series, position 2 is identified as a key modulation point for biological activity [1][2]. The chloromethyl group at position 2 of the target compound provides a reactive electrophilic site for SN2 and SRN1 derivatization, enabling systematic exploration of position 2 substituents for SAR campaigns. In contrast, the 2-methyl-3-nitroimidazo[1,2-a]pyridine analog (CAS 34165-09-8, MW 177.16) possesses a chemically inert methyl group at position 2 that cannot participate in further substitution chemistry . This fundamental difference means that the 2-methyl analog is a terminal compound unsuitable for generating diverse position-2-modified derivatives, whereas the target compound serves as a gateway intermediate that has enabled the synthesis of 26 original derivatives in a single antikinetoplastid SAR study [1].

antileishmanial structure-activity relationship neglected tropical diseases

Divergent SRN1 Reactivity: Imidazo[1,2-a]pyridine vs. Imidazo[1,2-a]pyrimidine Core Determines Reaction Conditions and Product Profiles

The 2-chloromethyl-3-nitro motif has been studied across both the imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine heterocyclic cores, revealing significant differences in SRN1 reactivity. The imidazo[1,2-a]pyridine target compound undergoes SRN1 C-alkylation with 2-nitropropane anion in excellent yield under standard phase-transfer conditions [1]. Its direct structural analog, 2-chloromethyl-3-nitroimidazo[1,2-a]pyrimidine (CAS 170309-05-4, MW 212.59), also undergoes SRN1 C-alkylation, but the reaction was shown to require specifically optimized phase-transfer catalysis conditions (water/toluene, catalytic nBu4N+Br−) to achieve good yields [2][3]. This indicates that the pyridine-containing scaffold (target compound) is more permissive to SRN1 conditions, potentially offering broader scope with diverse nitronate anions, as demonstrated by the generalization of the reaction to various aliphatic, cyclic, and heterocyclic nitronate anions [1][3].

SRN1 mechanism heterocyclic core comparison phase-transfer catalysis

3-Nitro Regiochemistry Is Essential for Antikinetoplastid Bioactivity: The 2-Chloromethyl-3-nitro Combination Defines the Pharmacophore Core

The antikinetoplastid pharmacophore of the 3-nitroimidazo[1,2-a]pyridine series requires the 3-nitro group for bioactivation by parasite type 1 nitroreductases (NTR1), while position 2 is a critical modulation point for potency optimization [1]. The target compound, bearing both the essential 3-nitro group and a reactive 2-chloromethyl handle, serves as the foundational intermediate for generating bioactive derivatives. In contrast, 2-chloromethylimidazo[1,2-a]pyridine (lacking the 3-nitro group) is not a substrate for NTR1 and shows no antiparasitic activity, as demonstrated by the SAR study where only 3-nitro-substituted derivatives displayed activity against Leishmania spp. and T. b. brucei [1]. Within the 3-nitro series, the best antitrypanosomal compound identified (compound 8, bearing a modified 2-position substituent) achieved an EC50 of 17 nM against T. b. brucei with a selectivity index of 2650, demonstrating the transformative impact of 2-position optimization starting from the chloromethyl precursor [1].

antitrypanosomal nitroreductase bioactivation pharmacophore definition

High-Impact Research Applications for 2-(Chloromethyl)-3-nitroimidazo[1,2-a]pyridine (CAS 129179-30-2)


Antikinetoplastid Drug Discovery: SAR-Driven Lead Optimization at Position 2

This compound is the validated starting material for structure-activity relationship campaigns targeting Leishmania spp. and Trypanosoma brucei. As demonstrated by Fersing et al. (2020), the chloromethyl group at position 2 enables systematic derivatization, yielding 26 original compounds from this scaffold in a single study [1]. The best resulting compound achieved an EC50 of 17 nM against T. b. brucei with a selectivity index of 2650, oral bioavailability (T1/2 = 7.7 h in mice at 100 mg/kg), and no in vitro genotoxicity in micronucleus and comet assays [1]. Parallel antileishmanial SAR studies by Paoli-Lombardo et al. (2022) confirmed that position 2 modification is essential for balancing potency, aqueous solubility, microsomal stability (T1/2 > 40 min), and gastrointestinal permeability [2]. Procuring this compound directly enables medicinal chemistry teams to initiate hit-to-lead programs without synthesizing the core scaffold de novo.

SRN1 Methodology Development and Heterocyclic Library Synthesis

The compound serves as the prototypical reductive alkylating agent for SRN1 methodology development in fused imidazoheterocycles. The reaction of its chloromethyl group with nitronate anions has been generalized across diverse aliphatic, cyclic, and heterocyclic nitronate substrates, establishing it as the preferred scaffold for exploring SRN1 scope and limitations [1][2]. The resulting trisubstituted ethylenic derivatives constitute a distinct compound class with potential anxiolytic and hypnotic receptor affinity [3]. Researchers building heterocyclic libraries via electron-transfer chemistry should select this compound over the imidazo[1,2-a]pyrimidine analog, which requires more stringent phase-transfer conditions and offers narrower substrate scope [2].

Synthesis of 6-Halogeno-3-nitroimidazo[1,2-a]pyridine Derivatives via Chemoselective SRN1

Crozet et al. (2003) demonstrated that 2-chloromethyl-6-halogeno-3-nitroimidazo[1,2-a]pyridines (where halogen = Cl, Br) participate in SRN1 reactions exclusively at the chloromethyl position, leaving the 6-halogen substituent intact for subsequent cross-coupling chemistry [1]. This orthogonal reactivity enables a two-step diversification strategy: (i) SRN1 C-alkylation at position 2, followed by (ii) palladium-catalyzed Suzuki-Miyaura or SNAr reactions at position 6. The target compound is the direct precursor for synthesizing these dual-functional intermediates, making it indispensable for research programs requiring late-stage diversification of the imidazo[1,2-a]pyridine core.

Quote Request

Request a Quote for 2-(Chloromethyl)-3-nitroimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.